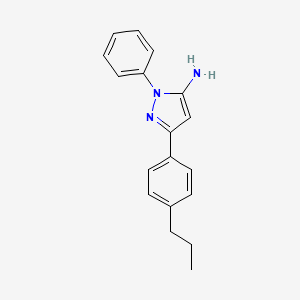

1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine

Description

1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a phenyl group and a propyl-substituted phenyl group attached to the pyrazole ring, making it a trisubstituted pyrazole derivative.

Properties

IUPAC Name |

2-phenyl-5-(4-propylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUVXMXIFHDBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly catalysts and minimizing hazardous reagents, are likely to be applied in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate phenyl hydrazines with suitable carbonyl compounds. The characterization of this compound is crucial for understanding its structure and reactivity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the molecular structure and purity of the synthesized compound .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, studies have shown that compounds similar to this compound can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. Specific derivatives have demonstrated comparable efficacy to established anti-inflammatory drugs such as diclofenac and ibuprofen .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing effectiveness against pathogens such as E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring can enhance antimicrobial activity, suggesting that this compound may possess similar properties .

Anticancer Potential

Recent studies have begun to explore the anticancer potential of pyrazole derivatives. Some compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). The ability of this compound to modulate these pathways could make it a valuable compound in cancer therapy research .

Mechanistic Insights

Understanding the mechanism of action of this compound is essential for its application in drug development. Studies utilizing molecular docking techniques have provided insights into how this compound interacts with biological targets at the molecular level. For example, docking studies with human prostaglandin reductase have suggested potential inhibitory actions that align with observed biological activities .

Anti-inflammatory Activity Study

In a study examining a series of pyrazole derivatives for anti-inflammatory effects, several compounds demonstrated significant inhibition of inflammation markers in vitro and in vivo models. The study highlighted that modifications on the pyrazole ring could enhance anti-inflammatory efficacy, suggesting that this compound could be optimized for better performance .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of various pyrazole derivatives, including those structurally related to this compound. Results indicated that certain substitutions significantly increased activity against resistant bacterial strains, positioning these compounds as promising candidates for further development in antimicrobial therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

- 1-Phenyl-3-(4-methylphenyl)-1H-pyrazol-5-amine

- 1-Phenyl-3-(4-ethylphenyl)-1H-pyrazol-5-amine

- 1-Phenyl-3-(4-butylphenyl)-1H-pyrazol-5-amine

Comparison: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Biological Activity

1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with phenyl groups, which is crucial for its biological activity. The molecular formula is , and it has a molecular weight of 306.4 g/mol. The presence of multiple aromatic rings enhances its interaction with biological targets, making it a promising candidate for drug development.

1. Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, one study reported that analogs of this compound demonstrated IC50 values in the low micromolar range against COX-1 and COX-2, indicating potent anti-inflammatory properties .

A specific derivative, 2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide, showed vasodilator effects akin to those of papaverine, alongside antioxidant activity . This suggests that the compound may also contribute to cardiovascular health by improving blood flow and reducing oxidative stress.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Preliminary findings indicate that it can effectively reduce oxidative damage in cellular models, likely due to its ability to donate electrons and stabilize free radicals .

3. Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro studies evaluated its efficacy against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Summary

| Activity | IC50 Value | Tested Conditions |

|---|---|---|

| COX-1 Inhibition | Low μM range | In vitro assays |

| COX-2 Inhibition | Low μM range | In vitro assays |

| Antioxidant Activity | Effective scavenging | Cellular models |

| Antimicrobial Activity | Significant zones | Well diffusion method against bacteria |

Case Study 1: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory mechanism of this compound by assessing its effects on TNF-alpha and IL-6 production in macrophages. The compound significantly reduced cytokine levels compared to controls, indicating its potential for treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this pyrazole derivative against resistant bacterial strains. The study found that certain modifications to the pyrazole structure enhanced antibacterial activity, leading to MIC values lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.